An In-depth Technical Guide to the Fundamental Properties of 1-Hexadecen-3-one
An In-depth Technical Guide to the Fundamental Properties of 1-Hexadecen-3-one
Disclaimer: Direct experimental data for 1-hexadecen-3-one is scarce in publicly available scientific literature. Therefore, this guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds, primarily other α,β-unsaturated ketones. The information presented herein is intended for research and development purposes and should be used as a theoretical reference pending empirical validation.
Introduction
1-Hexadecen-3-one is an organic compound classified as an α,β-unsaturated ketone, also known as an enone. Its structure features a sixteen-carbon aliphatic chain with a ketone functional group at the third carbon and a carbon-carbon double bond between the first and second carbons. This conjugated system of a double bond and a carbonyl group is a key structural motif that dictates the molecule's reactivity and physical properties.[1] Enones are versatile intermediates in organic synthesis and are found in various biologically active molecules.[2] This document provides a comprehensive overview of the predicted fundamental properties of 1-hexadecen-3-one, including its physicochemical characteristics, potential synthetic routes, spectroscopic signature, and plausible biological activities.
Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 1-hexadecen-3-one. These values are predicted based on its chemical structure and by comparison with similar long-chain aliphatic ketones and enones.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar long-chain ketones. |
| Boiling Point | ~300-320 °C | Estimated based on the boiling point of analogous C16 compounds. |
| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |
| Density | ~0.85 g/cm³ | Based on the density of similar aliphatic ketones. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical for long-chain hydrocarbons with a polar functional group. |
| LogP (Octanol-Water Partition Coefficient) | ~6-7 | Estimated based on its long aliphatic chain. |
Synthesis and Reactivity
While specific synthetic procedures for 1-hexadecen-3-one are not documented, several general methods for the synthesis of α,β-unsaturated ketones are applicable.[3][4]
General Synthetic Approaches
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Aldol (B89426) Condensation: A common method for forming α,β-unsaturated ketones is the aldol condensation of an aldehyde and a ketone.[5] For 1-hexadecen-3-one, this would involve the reaction of formaldehyde (B43269) with 2-pentadecanone, followed by dehydration.
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Oxidation of Allylic Alcohols: The corresponding allylic alcohol, 1-hexadecen-3-ol, can be oxidized to the enone using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
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Saegusa-Ito Oxidation: The Saegusa-Ito oxidation of a silyl (B83357) enol ether of a saturated ketone is a modern and efficient method for introducing α,β-unsaturation.
Reactivity
The reactivity of 1-hexadecen-3-one is dominated by the electrophilic nature of the enone system. Nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).[1][6][7]
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1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly.
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1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enamines, and thiols, preferentially add to the β-carbon.[3][7] This is a widely used reaction in organic synthesis for the formation of new carbon-carbon bonds.[7]
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Hydrogenation: The double bond and the carbonyl group can be reduced. Catalytic hydrogenation can reduce both functionalities, while specific reagents can be used for selective reduction of either the C=C or C=O bond.[1]
Spectroscopic Characterization
The spectroscopic data for 1-hexadecen-3-one can be predicted based on the characteristic signals of α,β-unsaturated ketones.
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | - C=O stretch: ~1670-1690 cm⁻¹ (lower frequency than saturated ketones due to conjugation) - C=C stretch: ~1620-1640 cm⁻¹ - =C-H stretch (vinyl): ~3010-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |
| ¹H NMR Spectroscopy | - Vinyl protons (H-1 and H-2): δ ~5.8-6.4 ppm (complex splitting pattern) - α-protons (adjacent to C=O, if any on the other side): δ ~2.5 ppm - Protons on the long alkyl chain: δ ~0.8-1.6 ppm (methyl triplet around 0.9 ppm, methylene (B1212753) multiplets) |
| ¹³C NMR Spectroscopy | - Carbonyl carbon (C-3): δ ~198-200 ppm - β-carbon of the double bond (C-1): δ ~128 ppm - α-carbon of the double bond (C-2): δ ~137 ppm - Carbons of the alkyl chain: δ ~14-40 ppm |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺): m/z = 238 - Fragmentation patterns would likely involve cleavage of the alkyl chain. |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 1-hexadecen-3-one, the α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for the biological activity of many natural products and synthetic compounds. Long-chain aliphatic compounds can also interact with cell membranes and various cellular receptors.
Potential areas of biological relevance include:
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Antimicrobial and Antifungal Activity: Many α,β-unsaturated ketones exhibit antimicrobial properties by reacting with essential enzymes in microorganisms.
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Enzyme Inhibition: The electrophilic nature of the enone could lead to the inhibition of various enzymes through covalent modification.
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Cytotoxic and Anti-cancer Activity: Some enones show cytotoxic effects against cancer cell lines, often by inducing oxidative stress or inhibiting key signaling pathways.
Visualizations
General Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. psiberg.com [psiberg.com]
- 4. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
